

Compound of InterestCompound Name: **Bis(2-methylallyl)amine**Cat. No.: **B1580540**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methylallyl)amine, a secondary amine with significant potential in polymer chemistry and materials science, is a molecule known by several names.

Chemical Identity and Nomenclature

The proper identification of chemical compounds is fundamental to scientific communication and reproducibility. **Bis(2-methylallyl)amine** is subject to various nomenclature conventions.

Preferred IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-methyl-N-(2-methyl-2-propenyl)amine.

Common Synonyms and Alternative Names

In scientific literature, patents, and commercial catalogs, **Bis(2-methylallyl)amine** is frequently referred to by a number of synonyms. The most prevalent include:

- N,N-Bis(2-methylallyl)amine
- Di(methylallyl)amine
- Bis(2-methyl-2-propen-1-yl)amine

It is crucial for researchers to recognize these synonyms to ensure a comprehensive search of existing literature and patents.

Chemical Identifiers

To further standardize its identification, the following identifiers are assigned to **Bis(2-methylallyl)amine**:

Identifier
CAS Number
Molecular Formula
Molecular Weight
InChI
InChIKey
SMILES

```
digraph "Nomenclature_Hierarchy" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
```

```
// Node styles
IUPAC [fillcolor="#4285F4", fontcolor="#FFFFFF", label="IUPAC Name\n2-methyl-N-(2-methyl-2-propen-1-yl)prop-2
Primary_Name [fillcolor="#34A853", fontcolor="#FFFFFF", label="Primary Common Name\nBis(2-methylallyl)amine"]
Synonym1 [fillcolor="#FBBC05", fontcolor="#202124", label="Synonym\nDimethylallylamine"];
Synonym2 [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Alternative Names\nN,N-Bis(2-methylallyl)amine\nDi
CAS [fillcolor="#5F6368", fontcolor="#FFFFFF", label="CAS Number\n35000-15-8"]];

// Edges
IUPAC -> Primary_Name [color="#4285F4"];
Primary_Name -> Synonym1 [color="#34A853"];
Primary_Name -> Synonym2 [color="#34A853"];
Primary_Name -> CAS [color="#5F6368"];
}```
```

Figure1: Hierarchical relationship of the nomenclature for **Bis(2-methylallyl)amine**.

Physicochemical Properties

Understanding the physical and chemical properties of **Bis(2-methylallyl)amine** is essential for its handling, storage, and safe use.

General Characteristics

Bis(2-methylallyl)amine is typically a colorless to pale yellow liquid with a characteristic amine odor. It is moderately soluble in water and organic solvents.

Tabulated Physical Properties

Property
Appearance
Odor
Molecular Weight
Purity
Storage

Synthesis Protocols

While specific, detailed industrial synthesis protocols for **Bis(2-methylallyl)amine** are often proprietary, the following general synthesis routes are commonly employed.

General Synthesis of Secondary Allylic Amines

A prevalent method for the synthesis of secondary allylic amines involves the direct allylation of a primary amine with an allylic halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

Experimental Protocol: Dehydrative Allylation of an Amine

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials.
- Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored.
- Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Filter the product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and conditions, may vary.

```
digraph "Synthesis_Workflow" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];

    // Node styles
    Start [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Starting Materials\n(Primary Amine, Allylic Alcohol Reaction"];
    Reaction [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Dehydrative Allylation\n(Solid Acid Catalyst, Reaction Monitoring"];
    Monitoring [fillcolor="#FBBC05", fontcolor="#202124", label="Reaction Monitoring\n(TLC, GC-MS)"];
    Workup [fillcolor="#34A853", fontcolor="#FFFFFF", label="Work-up & Purification\n(Filtration, Distillation, Product"];
    Product [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Final Product\n(Secondary Allylic Amine)"];

    // Edges
    Start -> Reaction;
    Reaction -> Monitoring;
    Monitoring -> Reaction;
    Reaction -> Workup;
    Workup -> Product;
}
```

Figure 2: Generalized workflow for the synthesis of secondary allylic amines.

Applications in Research and Industry

The unique structure of **Bis(2-methylallyl)amine**, featuring two reactive allyl groups and a secondary amine, makes it a valuable reagent in various applications.

Polymer Synthesis

Bis(2-methylallyl)amine and its derivatives are of interest in the field of polymer chemistry. While the direct polymerization of the amine is challenging, its use as a comonomer in living polymerization can lead to well-defined polymers with unique properties.

The polymerization of allylamine monomers is often carried out in an aqueous solution using a radical polymer:

Surfactant Synthesis

The structure of **Bis(2-methylallyl)amine** makes it a potential building block for the synthesis of specialized

The synthesis of such surfactants often involves a multi-step process, including amidation and quaternization

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Bis(2-methylallyl)amine**.

- **Hazards:** **Bis(2-methylallyl)amine** is generally considered to be irritating to the skin, eyes, and respiratory system.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Conclusion

Bis(2-methylallyl)amine, also widely known as Dimethallylamine, is a versatile chemical with a range of synon-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BIS(2-METHOXYETHYL)AMINE(111-95-5) 1H NMR spectrum [chemicalbook.com]
- 2. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkylallylamine polymers - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Bis(2-methylallyl)amine: Nomenclature, Properties, and Applications]. Be

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.